2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride
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Overview
Description
The compound “2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride” is a complex organic molecule. It features multiple ethoxy groups and a chloride ion, indicating its potential use in various chemical and biological applications. The presence of indolium groups suggests it may have interesting photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps:
Formation of the indolium core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.
Attachment of ethoxy chains: This step involves etherification reactions, where ethylene glycol derivatives react with the indolium core.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production would likely involve:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Scaling up the synthesis: Using large reactors and continuous flow techniques.
Purification: Employing chromatography and crystallization techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy groups.
Reduction: Reduction reactions could target the indolium core, potentially altering its photophysical properties.
Substitution: The ethoxy chains can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
Oxidation products: May include aldehydes or carboxylic acids.
Reduction products: Could result in altered indolium structures.
Substitution products: Various derivatives with modified ethoxy chains.
Scientific Research Applications
Chemistry
Photophysical studies: Due to the presence of indolium groups, the compound may be studied for its light-absorbing and emitting properties.
Catalysis: It could serve as a ligand in catalytic reactions.
Biology
Fluorescent markers: The compound might be used in biological imaging due to its potential fluorescence.
Drug development: Its structure suggests it could be a candidate for drug design and development.
Medicine
Diagnostic tools: As a fluorescent marker, it could be used in diagnostic imaging.
Industry
Material science: The compound could be used in the development of new materials with specific optical properties.
Electronics: Its photophysical properties might make it useful in electronic devices.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets:
Molecular targets: Could include proteins or nucleic acids, depending on its application.
Pathways involved: May involve photophysical pathways if used in imaging or electronic applications.
Comparison with Similar Compounds
Similar Compounds
Indolium derivatives: Other compounds with indolium cores, such as cyanine dyes.
Ethoxy chain compounds: Molecules with similar ethoxy chains, like polyethylene glycol derivatives.
Uniqueness
Photophysical properties: The combination of indolium and ethoxy chains may give it unique light-absorbing and emitting characteristics.
Versatility: Its structure allows for modifications, making it adaptable for various applications.
Properties
Molecular Formula |
C42H62ClN3O7 |
---|---|
Molecular Weight |
756.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride |
InChI |
InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CMUSUVZYCKASCY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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